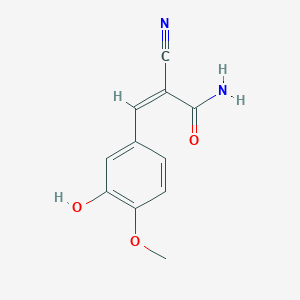![molecular formula C22H16ClN3OS B5821771 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5821771.png)
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized through various methods and has shown promising results in several studies. In
作用機序
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is not fully understood. However, studies have shown that it inhibits the growth of fungi and bacteria by interfering with the synthesis of their cell walls. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to modulate the immune system by regulating the production of cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has various biochemical and physiological effects. It has been found to inhibit the growth of several strains of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. Furthermore, it has been found to modulate the immune system by regulating the production of cytokines.
実験室実験の利点と制限
One of the advantages of using 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
将来の方向性
There are several future directions for the research on 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. One direction is to further investigate its potential as an antifungal and antibacterial agent, as well as its potential use as an anticancer agent. Another direction is to explore its potential as an anti-inflammatory agent and as a modulator of the immune system. Furthermore, research can be conducted to better understand its mechanism of action and to optimize its synthesis method for improved yields and purity. Overall, the potential applications of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone make it a promising compound for future scientific research.
合成法
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone can be achieved through various methods. One such method involves the reaction of 4-chlorobenzyl chloride with phenylacetonitrile in the presence of sodium hydride, followed by the reaction with thiosemicarbazide and subsequent cyclization with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with phenylacetic acid in the presence of thionyl chloride, followed by the reaction with thiosemicarbazide and cyclization with hydrazine hydrate. These methods have been optimized to achieve high yields and purity of the compound.
科学的研究の応用
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an antifungal and antibacterial agent. It has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. In addition, it has been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
特性
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-11-13-19(14-12-18)26-21(17-9-5-2-6-10-17)24-25-22(26)28-15-20(27)16-7-3-1-4-8-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOUGVOVMZWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)



![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)

![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole](/img/structure/B5821768.png)
![2-methyl-N'-{4-[(1-methyl-1H-imidazol-2-yl)thio]-3-nitrobenzylidene}benzohydrazide](/img/structure/B5821772.png)
![N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5821779.png)
![2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5821791.png)
